molecular formula C18H15N3O B12634677 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole CAS No. 920282-82-2

1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole

Cat. No.: B12634677
CAS No.: 920282-82-2
M. Wt: 289.3 g/mol
InChI Key: FPJJWELIFMJLMY-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole typically involves the following steps:

    Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry,” is often employed. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

    Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, using reagents like sodium hydride or lithium diisopropylamide (LDA).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: In the industrial sector, it is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.

    Pathways Involved: By inhibiting these targets, the compound can modulate various cellular pathways, leading to therapeutic effects. For instance, it may induce apoptosis in cancer cells or inhibit the growth of microbial pathogens.

Comparison with Similar Compounds

1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-Benzyl-4-phenyl-1H-1,2,3-triazole and 1-Benzyl-4-[(4-methylphenyl)ethynyl]-1H-1,2,3-triazole share structural similarities.

    Uniqueness: The presence of the methoxy group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

CAS No.

920282-82-2

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

1-benzyl-4-[2-(4-methoxyphenyl)ethynyl]triazole

InChI

InChI=1S/C18H15N3O/c1-22-18-11-8-15(9-12-18)7-10-17-14-21(20-19-17)13-16-5-3-2-4-6-16/h2-6,8-9,11-12,14H,13H2,1H3

InChI Key

FPJJWELIFMJLMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CN(N=N2)CC3=CC=CC=C3

Origin of Product

United States

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